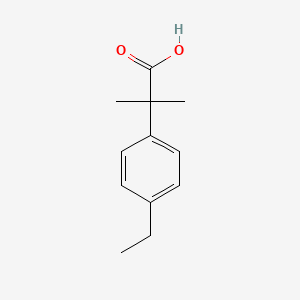

2-(4-Ethylphenyl)-2-methylpropanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-ethylphenyl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-4-9-5-7-10(8-6-9)12(2,3)11(13)14/h5-8H,4H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTABWPDSXBXQMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(C)(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-(4-Ethylphenyl)-2-methylpropanoic Acid

This technical guide provides an in-depth overview of the fundamental properties of 2-(4-Ethylphenyl)-2-methylpropanoic acid, a key intermediate in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Alectinib.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound, with the CAS Number 1247119-83-0, is a carboxylic acid derivative.[3] While extensive experimental data on its physical properties is limited in publicly available literature, predicted values provide useful estimates.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1247119-83-0 | [3] |

| Molecular Formula | C₁₂H₁₆O₂ | N/A |

| Molecular Weight | 192.26 g/mol | [3] |

| Canonical SMILES | CCC1=CC=C(C=C1)C(C)(C)C(=O)O | N/A |

Table 2: Predicted Physical Properties

| Property | Value | Source |

| Boiling Point | 302.8 ± 11.0 °C | [4] |

| Density | 1.047 ± 0.06 g/cm³ | [4] |

| pKa | 4.32 ± 0.11 | [5] |

| XLogP3 | 2.6 | [4] |

| Polar Surface Area | 37.3 Ų | [4] |

Synthesis and Experimental Protocols

The primary documented synthesis of this compound involves the hydrolysis of its methyl ester, methyl 2-(4-ethylphenyl)-2-methylpropanoate.[6]

Synthesis via Hydrolysis of Methyl Ester

This synthetic route is a common and efficient method for obtaining the carboxylic acid from its corresponding ester.

Experimental Protocol: Hydrolysis of Methyl 2-(4-ethylphenyl)-2-methylpropanoate [6][7]

-

Materials:

-

Methyl 2-(4-ethylphenyl)-2-methylpropanoate

-

Sodium hydroxide (NaOH) or other suitable base

-

Methanol (or other suitable solvent)

-

Water

-

Hydrochloric acid (HCl) or other suitable acid for acidification

-

Dichloromethane or other suitable organic solvent for extraction

-

-

Procedure:

-

Dissolve methyl 2-(4-ethylphenyl)-2-methylpropanoate in a suitable solvent such as methanol.

-

Add an aqueous solution of a base, for example, sodium hydroxide.

-

Heat the mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC) until the starting material is consumed.

-

After completion, cool the reaction mixture and remove the organic solvent under reduced pressure.

-

Add water to the residue and wash with an organic solvent like dichloromethane to remove any unreacted ester.

-

Acidify the aqueous layer with a suitable acid, such as hydrochloric acid, until the product precipitates.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield this compound.

-

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, characteristic spectral features can be predicted based on its structure and comparison with similar compounds.

-

¹H NMR: Expected signals would include those for the ethyl group protons (a triplet and a quartet), aromatic protons, and singlets for the two methyl groups and the carboxylic acid proton.

-

¹³C NMR: Expected signals would correspond to the carbon atoms of the ethyl group, the aromatic ring, the quaternary carbon, the two equivalent methyl groups, and the carboxylic acid carbonyl carbon.

-

IR Spectroscopy: Key characteristic peaks would be a broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹).[8]

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound.

Pharmacological Properties and Mechanism of Action

Currently, there is a lack of direct pharmacological data for this compound in the public domain. Its primary known biological relevance is as a key intermediate in the synthesis of Alectinib, a potent ALK inhibitor used in cancer therapy.[1][2]

Arylpropanoic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), with prominent examples including ibuprofen and naproxen.[9][10] The mechanism of action for these NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins, key mediators of inflammation.[9] Given the structural similarity of this compound to this class of compounds, it is plausible that it may exhibit some degree of COX inhibition. However, without experimental data, this remains speculative.

Any biological activity of this compound would be of significant interest, particularly in the context of the overall pharmacological profile of Alectinib, as residual amounts of this intermediate could potentially be present in the final drug product.

Conclusion

This compound is a crucial chemical intermediate in the pharmaceutical industry. While its fundamental chemical properties are reasonably well-defined, a comprehensive experimental characterization of its physical and pharmacological properties is not yet available in the public literature. Further research into the biological activity of this compound could provide valuable insights, particularly concerning the safety and pharmacology of Alectinib. This guide summarizes the current state of knowledge and highlights areas where further investigation is warranted.

References

- 1. Metabolites of alectinib in human: their identification and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. 2-(4-ethyl-3-iodophenyl)-2-Methylpropanoic acid | 1256584-73-2 [chemicalbook.com]

- 6. WO2019038779A1 - A novel process for the preparation of an intermediate of alectinib - Google Patents [patents.google.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(4-Ethylphenyl)-2-methylpropanoic Acid: Chemical Structure and Synthesis

This technical guide provides a comprehensive overview of 2-(4-Ethylphenyl)-2-methylpropanoic acid, a key intermediate in the pharmaceutical industry, particularly in the synthesis of active pharmaceutical ingredients (APIs) that require a phenylpropanoic acid structure.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, synthesis pathways, and experimental protocols.

Chemical Structure and Properties

This compound is a carboxylic acid characterized by a phenyl ring substituted with an ethyl group at the para-position and a propanoic acid moiety with two methyl groups at the alpha-position.

Chemical Identifiers:

-

IUPAC Name: this compound

-

Chemical Formula: C12H16O2[3]

-

Molecular Weight: 192.26 g/mol [3]

-

SMILES: CCC1=CC=C(C=C1)C(C)(C)C(=O)O[3]

Caption: Chemical structure of this compound.

Synthesis Pathways

Several synthetic routes for this compound have been reported, primarily in patent literature. A common application of this compound is as an intermediate in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Alectinib.[4][5]

A straightforward method involves the hydrolysis of the corresponding methyl ester, methyl 2-(4-ethylphenyl)-2-methylpropanoate. This reaction is typically carried out using a base in a suitable solvent.

Caption: Synthesis via hydrolysis of the methyl ester intermediate.

Experimental Protocol:

A detailed experimental protocol is described in patent WO2019038779A1.[5]

-

Reaction Setup: A solution of methyl 2-(4-ethylphenyl)-2-methylpropanoate (1.08 moles) is prepared in methanol.

-

Addition of Base: An aqueous solution of sodium hydroxide (1.631 moles) is added to the methanol solution.

-

Reaction Conditions: The mixture is heated to reflux.

-

Monitoring: The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC).

-

Work-up: After completion of the reaction, the reaction mass is cooled. The pH is adjusted to an acidic value, and the product is extracted with methylene chloride.

-

Purification: The product is then extracted with an aqueous sodium hydroxide solution. The resulting sodium salt of the acid is acidified with dilute HCl (to a pH of approximately 2) to yield the final product.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Methyl 2-(4-ethylphenyl)-2-methylpropanoate | [5] |

| Moles of Starting Material | 1.08 moles | [5] |

| Reagent | Sodium Hydroxide | [5] |

| Moles of Reagent | 1.631 moles | [5] |

| Solvent | Methanol | [5] |

| Reaction Temperature | Reflux | [5] |

Another potential synthetic route involves a Grignard reaction followed by carboxylation. This is a common method for the synthesis of carboxylic acids.

Caption: A potential Grignard synthesis route.

Note: While this is a plausible synthetic route, specific experimental protocols and quantitative data for this exact transformation were not prominently available in the initial search results. The diagram represents a logical chemical pathway.

Role as a Pharmaceutical Intermediate

This compound is a crucial building block in the synthesis of more complex pharmaceutical molecules. Its most notable application is in the preparation of Alectinib.

Caption: Role as an intermediate in Alectinib synthesis.

The synthesis of Alectinib involves the iodination of this compound to form 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid, which then undergoes further reactions to yield the final API.[5]

Conclusion

This compound is a valuable chemical intermediate with well-defined synthesis routes. The hydrolysis of its methyl ester is a documented and efficient method for its preparation. Its significance in the pharmaceutical industry, particularly in the synthesis of Alectinib, underscores the importance of robust and scalable synthetic protocols. This guide has provided a detailed overview of its chemical properties and synthesis, offering a valuable resource for professionals in the field of drug development and organic synthesis.

References

- 1. This compound (1247119-83-0) at Nordmann - nordmann.global [nordmann.global]

- 2. 1247119-83-0|this compound|BLD Pharm [bldpharm.com]

- 3. biosynth.com [biosynth.com]

- 4. 2-(4-ethyl-3-iodophenyl)-2-Methylpropanoic acid | 1256584-73-2 [chemicalbook.com]

- 5. WO2019038779A1 - A novel process for the preparation of an intermediate of alectinib - Google Patents [patents.google.com]

An In-depth Technical Guide on 2-(4-Ethylphenyl)-2-methylpropanoic acid (CAS No. 1247119-83-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Ethylphenyl)-2-methylpropanoic acid is a carboxylic acid derivative with the CAS number 1247119-83-0. This compound serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a substituted phenyl ring and a carboxylic acid moiety, makes it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and its role as a key intermediate, with a focus on its application in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Alectinib.

Physicochemical Properties

A summary of the known and calculated physicochemical properties of this compound is presented in the table below. It is important to note that while some properties are readily available, others, such as melting and boiling points, have not been extensively reported in the public domain.

| Property | Value | Source |

| CAS Number | 1247119-83-0 | N/A |

| Molecular Formula | C₁₂H₁₆O₂ | N/A |

| Molecular Weight | 192.25 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| Appearance | White to off-white solid (presumed) | Inferred from related compounds |

| Melting Point | Not explicitly reported | N/A |

| Boiling Point | Not explicitly reported | N/A |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and dichloromethane | Inferred from synthesis protocols |

| pKa | Not explicitly reported | N/A |

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in peer-reviewed literature. However, based on its chemical structure, the following characteristic spectral features can be anticipated:

-

¹H NMR: Signals corresponding to the aromatic protons of the ethylphenyl group, the quartet and triplet of the ethyl group, the singlet of the two methyl groups, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: Resonances for the carbon atoms of the benzene ring, the ethyl group, the two equivalent methyl groups, the quaternary carbon, and the carbonyl carbon of the carboxylic acid.

-

IR Spectroscopy: Characteristic absorption bands for the O-H stretching of the carboxylic acid, C-H stretching of the aromatic and aliphatic groups, and a strong C=O stretching of the carbonyl group.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of the carboxyl group and cleavage of the side chain.

While specific spectra are not provided here due to their unavailability in the public domain, researchers can obtain this data from commercial suppliers upon request.

Synthesis of this compound

This compound is primarily synthesized as a key intermediate for more complex molecules. One of the well-documented synthetic pathways involves the reduction of 2-(4-vinylphenyl)-2-methylpropanoic acid.

Experimental Protocol: Reduction of 2-(4-vinylphenyl)-2-methylpropanoic acid

This protocol is based on procedures described in patent literature for the synthesis of Alectinib intermediates.

Materials:

-

2-(4-vinylphenyl)-2-methylpropanoic acid

-

Palladium on carbon (Pd/C, 5% or 10%)

-

Ethanol

-

Hydrogen gas

-

Filtration apparatus (e.g., Celite bed)

-

Rotary evaporator

Procedure:

-

In a suitable reaction vessel, dissolve 2-(4-vinylphenyl)-2-methylpropanoic acid in ethanol.

-

Add a catalytic amount of palladium on carbon (typically 1-5 mol%).

-

Seal the reaction vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with ethanol.

-

Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

Role as a Key Intermediate in Alectinib Synthesis

The primary significance of this compound lies in its role as a precursor in the synthesis of Alectinib, a potent and selective inhibitor of anaplastic lymphoma kinase (ALK) used in the treatment of non-small cell lung cancer.

Iodination to form 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid

In the subsequent step of Alectinib synthesis, this compound undergoes iodination to introduce an iodine atom onto the phenyl ring.

Experimental Protocol:

Materials:

-

This compound

-

N-Iodosuccinimide (NIS)

-

Concentrated sulfuric acid

-

Acetic acid

Procedure:

-

Suspend this compound in acetic acid in a reaction vessel.

-

Add N-Iodosuccinimide to the suspension.

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid while maintaining the temperature below 10°C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash with water until the filtrate is neutral, and dry to obtain crude 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid.

-

The crude product can be purified by recrystallization.

Biological Activity and Signaling Pathways

There is currently a significant lack of publicly available information on the specific biological activities, mechanism of action, and involvement in signaling pathways of this compound itself. Its primary role reported in the scientific and patent literature is that of a chemical intermediate.

The biological activity of interest lies in the final product, Alectinib. Alectinib is a tyrosine kinase inhibitor that targets ALK. In cancer cells with ALK gene rearrangements, the resulting fusion proteins are constitutively active, leading to uncontrolled cell proliferation and survival. Alectinib inhibits the autophosphorylation of ALK and its downstream signaling pathways, including the JAK-STAT and PI3K-AKT pathways, thereby inducing apoptosis in cancer cells.

Safety and Handling

According to available Safety Data Sheets (SDS), this compound may cause skin irritation, serious eye irritation, and respiratory irritation. The toxicological properties have not been fully investigated. Therefore, it is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable chemical intermediate, particularly in the synthesis of the anti-cancer drug Alectinib. While detailed information on its own biological properties is scarce, its synthesis and chemical reactivity are of significant interest to medicinal and process chemists. This guide has summarized the available information on its physicochemical properties, provided an experimental protocol for its synthesis, and contextualized its importance as a building block in pharmaceutical development. Further research into the specific biological effects and toxicological profile of this compound could be a potential area of investigation.

An In-depth Technical Guide on the Chemical Role of 2-(4-Ethylphenyl)-2-methylpropanoic Acid in the Synthesis of Alectinib

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Ethylphenyl)-2-methylpropanoic acid is a key chemical intermediate in the synthesis of Alectinib, a potent and selective second-generation anaplastic lymphoma kinase (ALK) inhibitor. This technical guide elucidates the "mechanism of action" of this compound within the context of its chemical function and reactivity in the multi-step synthesis of Alectinib. This document provides a detailed overview of the synthetic pathway, experimental protocols, and quantitative data, serving as a critical resource for researchers and professionals in drug development and process chemistry.

Introduction: The Role of a Key Intermediate

While this compound does not possess a known pharmacological mechanism of action in the traditional sense, its significance lies in its role as a crucial building block for the construction of the Alectinib molecule. Its chemical properties and specific reactivity are instrumental in the efficient and controlled synthesis of this targeted anti-cancer therapeutic. This guide will detail the transformation of this intermediate into a core component of the final active pharmaceutical ingredient (API).

The Synthetic Pathway: From Intermediate to Alectinib Precursor

The primary role of this compound in Alectinib synthesis is to serve as a precursor to the iodinated intermediate, 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid. This iodinated compound is then further elaborated to form a significant portion of the Alectinib structure. The overall synthetic workflow is a multi-step process involving several key transformations.

Iodination of this compound

The first critical step is the regioselective iodination of this compound. This reaction introduces an iodine atom onto the phenyl ring, which is essential for subsequent cross-coupling reactions in the synthesis of Alectinib.

Formation of the Indole Core

The resulting 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid is then converted into a more complex intermediate, tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate. This molecule subsequently undergoes a series of reactions, including condensation and cyclization, to construct the core indole structure of Alectinib.

Quantitative Data

The following tables summarize the quantitative data for the key synthetic steps involving this compound and its derivatives in the synthesis of Alectinib.

| Step | Reactants | Product | Yield (%) | Purity (%) | Reference |

| 1. Iodination | This compound, N-Iodosuccinimide | 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid | 85 | 99 | [1] |

| 2. Esterification & Condensation | 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid, Mono-tert-butyl malonate | tert-Butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate | - | - | [1] |

| 3. Indole Formation | tert-Butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate, 4-Fluoro-3-nitrobenzonitrile | tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate | 73.3 | >99.5 | [2][3] |

Experimental Protocols

The following are detailed experimental protocols for the key transformations described above.

Preparation of 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid[1]

-

Materials: this compound (0.2 moles), N-iodosuccinimide (0.2 moles), Acetonitrile, Methanesulphonic acid (0.3 moles), Sodium hydrogen sulphate, n-Heptane.

-

Procedure:

-

A suspension of this compound and N-iodosuccinimide in acetonitrile is prepared in a round-bottom flask.

-

The mixture is cooled to 15-25 °C.

-

Methanesulphonic acid is added slowly to the reaction mixture.

-

The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction is quenched with sodium hydrogen sulphate.

-

The precipitated solid is filtered, dried, and recrystallized from n-Heptane to yield the final product.

-

Preparation of tert-Butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate[1]

-

Materials: 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid, Mono-tert-butyl malonic acid (1.41 moles), Tetrahydrofuran (THF), Triethylamine (3.14 moles), Magnesium chloride (1.65 moles).

-

Procedure:

-

Mono-tert-butyl malonic acid is dissolved in THF under a nitrogen atmosphere at room temperature.

-

The reaction mixture is cooled to 10-15 °C.

-

Triethylamine is added slowly, followed by the addition of magnesium chloride.

-

The mixture is stirred for approximately 2 hours at 25-30 °C.

-

A solution of the acid chloride of 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid (prepared separately) in THF is then added slowly to the reaction mixture.

-

The reaction is monitored by HPLC until completion.

-

Preparation of tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate[2][3]

-

Materials: tert-Butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate (36.0 mmol), 4-Fluoro-3-nitrobenzonitrile (46.8 mmol), Tetrahydrofuran (THF), 8 M aqueous Sodium Hydroxide (241 mmol), Sodium dithionite, 4 M aqueous Hydrochloric Acid, tert-Butyl methyl ether (TBME), Ethanol, Water.

-

Procedure:

-

tert-Butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate and 4-fluoro-3-nitrobenzonitrile are charged into a reactor with THF and cooled to 0-10 °C.

-

8 M aqueous NaOH is added, and the mixture is stirred for 4 hours at 0-10 °C.

-

Sodium dithionite is then added slowly, and the reaction is stirred for 4 hours at 20-30 °C.

-

The aqueous phase is removed, and the organic phase is treated with 4 M aqueous HCl.

-

The organic phase is washed, and the solvent is exchanged with ethanol.

-

The product is crystallized by the addition of water, filtered, washed, and dried under reduced pressure.

-

Visualizations

The following diagrams illustrate the synthetic workflow and key molecular structures.

Caption: Synthetic workflow for Alectinib from this compound.

Caption: Key reagents in the iodination of this compound.

Conclusion

This compound is a foundational element in the chemical synthesis of Alectinib. Its "mechanism of action" is purely chemical, serving as a stable and reactive starting point for the introduction of key functionalities and the construction of the complex heterocyclic core of the final drug molecule. The detailed protocols and quantitative data presented in this guide provide a comprehensive resource for chemists and researchers involved in the development and manufacturing of Alectinib and other related pharmaceutical compounds.

References

An In-depth Technical Guide on the Biological Activity of 2-(4-Ethylphenyl)-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Ethylphenyl)-2-methylpropanoic acid is an organic compound belonging to the class of arylpropanoic acid derivatives. While it is structurally related to well-known non-steroidal anti-inflammatory drugs (NSAIDs), its primary significance in the pharmaceutical industry is as a key intermediate in the synthesis of Alectinib, a potent anaplastic lymphoma kinase (ALK) inhibitor used in cancer therapy.[1][2] This guide provides a comprehensive overview of the known and inferred biological activities of this compound, its physicochemical properties, relevant experimental protocols, and its role in drug development. Given the limited publicly available data on the specific biological activity of this intermediate, this guide also draws upon the well-established pharmacology of the broader arylpropanoic acid class to infer potential activities and mechanisms.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 1247119-83-0 |

| Molecular Formula | C₁₂H₁₆O₂ |

| Molecular Weight | 192.26 g/mol |

| Appearance | White to off-white solid |

| Boiling Point | 302.8 ± 11.0 °C |

| Density | 1.047 ± 0.06 g/cm³ |

| pKa | 4.48 ± 0.10 |

Inferred Biological Activity and Mechanism of Action

As a member of the arylpropanoic acid family, this compound is predicted to exhibit anti-inflammatory, analgesic, and antipyretic properties. The primary mechanism of action for this class of compounds is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.

The inhibition of COX enzymes by arylpropanoic acid derivatives is a well-characterized process. These drugs typically act as competitive inhibitors, blocking the active site of both COX-1 and COX-2 isoforms. COX-1 is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa, while COX-2 is inducible and its expression is upregulated at sites of inflammation. The differential inhibition of these isoforms is a key factor in the efficacy and side-effect profile of NSAIDs.

Quantitative Data

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |

| Ibuprofen | 2.6 - 13 | 1.3 - 25 |

| Naproxen | 1.2 - 5.1 | 1.9 - 8.7 |

| Ketoprofen | 0.3 - 2.6 | 1.7 - 25 |

Note: IC₅₀ values can vary depending on the specific assay conditions.

Experimental Protocols

The following is a generalized protocol for an in vitro COX inhibition assay, a standard method for evaluating the activity of arylpropanoic acid derivatives. This protocol can be adapted to assess the inhibitory potential of this compound.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Reaction buffer (e.g., Tris-HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.

-

Compound Dilution: Prepare a series of dilutions of the test compound in the reaction buffer.

-

Assay Reaction: a. To each well of a 96-well plate, add the reaction buffer, enzyme solution, and TMPD. b. Add the diluted test compound or vehicle control to the respective wells. c. Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding. d. Initiate the reaction by adding arachidonic acid to all wells.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader. The rate of color development is proportional to the COX enzyme activity.

-

Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

Role in Alectinib Synthesis

The primary documented application of this compound is as a crucial building block in the multi-step synthesis of Alectinib. Alectinib is a second-generation ALK inhibitor that has shown significant efficacy in the treatment of ALK-positive non-small cell lung cancer (NSCLC). The synthesis of such complex molecules requires pure and well-characterized starting materials and intermediates, highlighting the importance of this compound in the pharmaceutical manufacturing process.

Safety and Toxicology

Based on available safety data sheets, this compound is associated with the following hazards.[3] This information is crucial for safe handling in research and manufacturing settings.

| Hazard Statement | Description |

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and eye protection, should be observed when handling this compound.

Conclusion

This compound is a valuable intermediate in the synthesis of the anti-cancer drug Alectinib. While its specific biological activity has not been extensively characterized in publicly available literature, its structural classification as an arylpropanoic acid derivative suggests a potential for NSAID-like activity through the inhibition of COX enzymes. This technical guide has provided an in-depth overview based on the known properties of its chemical class, including inferred mechanisms of action, representative quantitative data, and standardized experimental protocols for its potential biological evaluation. Further research is warranted to fully elucidate the specific pharmacological profile of this compound and to explore any potential biological activities beyond its role as a synthetic intermediate.

References

- 1. Pharmacometric analyses of alectinib to facilitate approval of the optimal dose for the first‐line treatment of anaplastic lymphoma kinase–positive non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacometric analyses of alectinib to facilitate approval of the optimal dose for the first-line treatment of anaplastic lymphoma kinase-positive non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

The Pivotal Role of 2-(4-Ethylphenyl)-2-methylpropanoic Acid in the Synthesis of Alectinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis of Alectinib, a potent anaplastic lymphoma kinase (ALK) inhibitor, with a specific focus on the crucial role of the intermediate, 2-(4-Ethylphenyl)-2-methylpropanoic acid. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and quantitative data to support researchers and professionals in the field of drug development and manufacturing.

Introduction to Alectinib and its Synthesis

Alectinib is a second-generation, highly selective ALK tyrosine kinase inhibitor used in the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1] Its complex molecular architecture necessitates a multi-step synthesis, often involving the strategic construction of key intermediates. One such critical intermediate is this compound, which serves as a foundational building block for the core structure of Alectinib. The subsequent iodination of this molecule is a key step in preparing for the later construction of the carbazole ring system of the final drug substance.

The Synthetic Pathway: From Intermediate to Active Pharmaceutical Ingredient

The synthesis of Alectinib from this compound involves a series of chemical transformations. A representative synthetic route is outlined below, highlighting the key steps and intermediates.

Diagram: Synthetic Pathway of Alectinib

Caption: A representative synthetic pathway for Alectinib starting from this compound.

Experimental Protocols

The following are detailed methodologies for the key experimental steps in the synthesis of Alectinib, based on established literature.

Synthesis of this compound

A common method for the synthesis of this intermediate involves the Grignard reaction of a suitable precursor followed by carboxylation.

-

Reaction: 1-(4-ethylphenyl)ethan-1-one is reacted with methylmagnesium bromide to form the corresponding tertiary alcohol, which is then subjected to oxidation and rearrangement or, alternatively, a direct carboxylation of a Grignard reagent derived from a halo-ethylbenzene. A more direct approach involves the hydrolysis of its corresponding ester.

-

Protocol: To a solution of methyl 2-(4-ethylphenyl)-2-methylpropanoate in methanol, an aqueous solution of sodium hydroxide is added. The mixture is heated to reflux and the reaction is monitored by HPLC. Upon completion, the methanol is removed under reduced pressure. The aqueous residue is then acidified with hydrochloric acid to a pH of approximately 2, leading to the precipitation of the product. The solid is collected by filtration, washed with water, and dried to afford this compound.

Iodination of this compound

-

Reaction: The aromatic ring of this compound is regioselectively iodinated to introduce an iodine atom at the position ortho to the ethyl group.

-

Protocol: this compound (0.2 moles) and N-iodosuccinimide (0.2 moles) are suspended in acetonitrile. The mixture is cooled to 15-25 °C, and methanesulfonic acid (0.3 moles) is added slowly. The reaction progress is monitored by HPLC. After completion, the reaction is quenched with an aqueous solution of sodium hydrogen sulfate. The precipitated product is filtered, dried, and recrystallized from n-heptane to yield 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid.

Subsequent Conversion to Alectinib

The resulting 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid is then converted to Alectinib through a series of reactions including malonylation, aromatic nucleophilic substitution, reductive cyclization, intramolecular cyclization, and finally a Buchwald-Hartwig amination to introduce the morpholinopiperidinyl side chain.

Quantitative Data

The following tables summarize the quantitative data for the key steps in the synthesis of Alectinib.

| Reaction Step | Starting Material | Product | Yield (%) | Purity (%) | Reference |

| Iodination | This compound | 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid | 85 | 99 | WO2019038779A1 |

| Malonylation | 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid | tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate | Not specified | Not specified | WO2019038779A1 |

| SNAr Reaction | tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate | tert-butyl 2-(4-cyano-2-nitrophenyl)-4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate | Not specified | 88.26 (HPLC) | WO2019038779A1 |

| Reductive Cyclization | tert-butyl 2-(4-cyano-2-nitrophenyl)-4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate | tert-butyl 6-cyano-2-[1-(4-ethyl-3-iodophenyl)-1-methyl-ethyl]-1H-indole-3-carboxylate | 74.85 | 95.91 (HPLC) | WO2019038779A1 |

| Intramolecular Cyclization & Amination to Alectinib | tert-butyl 6-cyano-2-[1-(4-ethyl-3-iodophenyl)-1-methyl-ethyl]-1H-indole-3-carboxylate | Alectinib | Not specified | >99.9 (area %) | [1] |

Overall Process Data

| Process | Overall Yield (%) | Purity (%) | Reference |

| Scalable Manufacturing Process | 29 | >99.9 (area %) | [1] |

Alectinib's Mechanism of Action: Targeting the ALK Signaling Pathway

Alectinib functions by inhibiting the anaplastic lymphoma kinase (ALK) receptor tyrosine kinase. In certain cancers, a chromosomal rearrangement leads to the fusion of the ALK gene with another gene, resulting in a constitutively active ALK fusion protein. This aberrant kinase activity drives downstream signaling pathways, promoting cell proliferation and survival. Alectinib binds to the ATP-binding site of the ALK kinase domain, preventing its autophosphorylation and the subsequent activation of key signaling cascades, including the PI3K/AKT and MAPK pathways.

Diagram: Alectinib's Inhibition of the ALK Signaling Pathway

Caption: Alectinib inhibits the ALK fusion protein, blocking downstream PI3K/AKT and MAPK signaling pathways.

Conclusion

This compound is a vital intermediate in the synthesis of Alectinib. The synthetic route, while complex, has been optimized for scalable manufacturing, achieving high purity and reasonable overall yields. Understanding the detailed experimental protocols and the underlying mechanism of action of Alectinib is crucial for the continued development and production of this important therapeutic agent for ALK-positive NSCLC patients.

References

The Role of 2-(4-Ethylphenyl)-2-methylpropanoic Acid and its Analogs in Oncology: A Technical Overview for Researchers

Disclaimer: Direct research on the specific anticancer properties of 2-(4-Ethylphenyl)-2-methylpropanoic acid is limited in publicly available scientific literature. This guide, therefore, provides an in-depth analysis of the well-researched, structurally related class of compounds known as 2-arylpropionic acid derivatives (profens), to which this compound belongs. The information presented here on mechanisms of action, experimental data, and protocols is based on studies of prominent profens like ibuprofen, ketoprofen, and naproxen, and is intended to serve as a foundational resource for investigating the potential of this compound as an anticancer agent.

Introduction

The 2-arylpropionic acid derivatives, a major class of non-steroidal anti-inflammatory drugs (NSAIDs), have garnered significant attention in cancer research for their potential chemopreventive and therapeutic effects.[1][2] Beyond their well-established anti-inflammatory roles, these compounds have been shown to exhibit antiproliferative activities in various cancer cell types.[2] The anticancer effects of profens are mediated through both cyclooxygenase (COX)-dependent and COX-independent mechanisms, making them a subject of intense investigation for novel cancer therapies.[1][3][4] This technical guide will provide a comprehensive overview of the current understanding of the role of 2-arylpropionic acid derivatives in cancer research, with a focus on their mechanisms of action, quantitative data from preclinical studies, detailed experimental protocols, and relevant signaling pathways.

Quantitative Data on Anticancer Activity

The cytotoxic and antiproliferative effects of various 2-arylpropionic acid derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes representative IC50 values for ketoprofen and ibuprofen from preclinical studies.

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Ketoprofen | K562 (Leukemia) | MTT Assay | > 2 | [5] |

| Ketoprofen | SKOV3 (Ovarian Cancer) | MTT Assay | > 2 | [5] |

| Ketoprofen | A2780S (Ovarian Cancer) | Cell Viability | 583.7 | [6] |

| Ibuprofen | HTl080 (Sarcoma) | Cell Proliferation | ~50-100 (significant inhibition) | [7] |

| Ibuprofen | HCT116 (Colorectal) | Spheroid Formation | ~500-1000 | [8] |

| Ibuprofen | FaDu (Head and Neck) | Spheroid Formation | ~500-1000 | [8] |

Key Signaling Pathways in Anticancer Activity

The anticancer effects of 2-arylpropionic acid derivatives are multifaceted, involving the modulation of several key signaling pathways that regulate cell proliferation, survival, and apoptosis. These can be broadly categorized into COX-dependent and COX-independent pathways.

COX-Dependent Pathway

The classical mechanism of action for NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] COX-2 is often overexpressed in various cancers and contributes to tumorigenesis by producing prostaglandins, such as PGE2, which can promote cell proliferation, angiogenesis, and inflammation while inhibiting apoptosis.[9] By inhibiting COX-2, profens can reduce the production of these pro-tumorigenic prostaglandins.

COX-Independent Pathways

Increasing evidence suggests that the anticancer effects of profens are not solely reliant on COX inhibition.[3][4][10] Several COX-independent mechanisms have been identified, highlighting the pleiotropic nature of these compounds.

3.2.1. PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival, and is often dysregulated in cancer. Some profens, like ibuprofen, have been shown to inhibit this pathway, leading to decreased proliferation and induction of apoptosis in cancer cells.[7]

3.2.2. NF-κB Signaling Pathway

The transcription factor NF-κB plays a crucial role in inflammation and cancer by promoting the expression of genes involved in cell survival, proliferation, and angiogenesis. Some profens can inhibit the activation of NF-κB, thereby suppressing its pro-tumorigenic functions.

Detailed Experimental Protocols

Reproducible experimental design is paramount in cancer research. The following sections provide detailed protocols for key in vitro assays used to assess the anticancer activity of 2-arylpropionic acid derivatives.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[11][12]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding:

-

Culture cancer cells to logarithmic growth phase.

-

Trypsinize and resuspend cells in a complete culture medium.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound (e.g., 100 mM in DMSO).

-

Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

-

Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot a dose-response curve to determine the IC50 value.

-

Apoptosis Detection: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC). Propidium iodide (PI) is a fluorescent nucleic acid stain that is impermeant to live and early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

-

Cell Treatment:

-

Seed cells in a 6-well plate and treat with the test compound for the desired time.

-

-

Cell Harvesting:

-

Collect both adherent and floating cells.

-

Wash cells with cold PBS.

-

-

Staining:

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour of staining.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Apoptosis Confirmation: Western Blot for Caspase Cleavage

Western blotting can be used to detect the cleavage of caspases, which are key executioners of apoptosis.[13][14][15]

Principle: Initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3) are activated through proteolytic cleavage. Antibodies specific to the cleaved, active forms of these caspases can be used to detect apoptosis.

Protocol:

-

Protein Extraction:

-

Treat cells with the test compound.

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against cleaved caspase-3 or another apoptotic marker (e.g., cleaved PARP).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Conclusion and Future Directions

The existing body of research strongly suggests that 2-arylpropionic acid derivatives hold significant promise as anticancer agents. Their ability to modulate both COX-dependent and COX-independent pathways provides a multi-pronged approach to inhibiting cancer cell growth and survival. While direct evidence for the anticancer activity of this compound is currently lacking, its structural similarity to well-studied profens warrants its investigation as a potential therapeutic candidate.

Future research should focus on:

-

Direct evaluation of this compound: Conducting in vitro cytotoxicity and apoptosis assays on a panel of cancer cell lines to determine its anticancer potential and IC50 values.

-

Mechanism of action studies: Investigating whether its effects are COX-dependent or -independent and identifying the specific signaling pathways it modulates.

-

In vivo studies: If promising in vitro activity is observed, evaluating its efficacy and safety in preclinical animal models of cancer.

The detailed protocols and pathway diagrams provided in this guide offer a solid framework for researchers and drug development professionals to embark on the systematic evaluation of this compound and other novel 2-arylpropionic acid derivatives in the context of cancer research.

References

- 1. mdpi.com [mdpi.com]

- 2. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. mdpi.com [mdpi.com]

- 5. Co-treatment of Naringenin and Ketoprofen-RGD Suppresses Cell Proliferation via Calmodulin/PDE/cAMP/PKA Axis Pathway in Leukemia and Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. brieflands.com [brieflands.com]

- 7. cellmolbiol.org [cellmolbiol.org]

- 8. Carbonic anhydrase IX downregulation linked to disruption of HIF-1, NFκB and STAT3 pathways as a new mechanism of ibuprofen anti-cancer effect - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. COX-Independent Mechanisms of Cancer Chemoprevention by Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Apoptosis western blot guide | Abcam [abcam.com]

- 14. biotech.illinois.edu [biotech.illinois.edu]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

Arylpropanoic Acid Derivatives: A Technical Guide to Biological Activities and Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arylpropanoic acid derivatives, a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs), represent a cornerstone in the management of pain and inflammation.[1] This class, which includes widely recognized drugs such as ibuprofen, naproxen, and ketoprofen, is characterized by a 2-arylpropionic acid chemical scaffold.[1][2] The therapeutic efficacy of these compounds primarily stems from their inhibition of prostaglandin synthesis.[1] While highly effective, their application can be limited by gastrointestinal side effects, largely attributed to the non-selective inhibition of cyclooxygenase (COX) enzymes.[1] A key stereochemical feature of most profens is a chiral center at the alpha-position of the propionic acid moiety, with the (S)-enantiomer generally exhibiting greater pharmacological activity.[1] Beyond their well-established anti-inflammatory and analgesic properties, research has unveiled a broader spectrum of biological activities, including anticancer, anticonvulsant, and antibacterial effects, making this scaffold a continued focus of drug discovery and development.[3]

Core Mechanism of Action: Cyclooxygenase (COX) Inhibition

The principal mechanism of action for arylpropanoic acid derivatives is the inhibition of the cyclooxygenase (COX) enzymes.[1] These enzymes, existing as two primary isoforms, COX-1 and COX-2, are pivotal in the conversion of arachidonic acid into prostaglandins and other inflammatory mediators.[1]

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that play a role in physiological "housekeeping" functions, such as protecting the gastrointestinal lining and regulating platelet aggregation.[1][4]

-

COX-2: In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation.[1][4] The prostaglandins produced by COX-2 are key mediators of inflammation, pain, and fever.[5]

By blocking the active sites of these enzymes, arylpropanoic acid derivatives reduce the production of prostaglandins, thereby mitigating inflammation, pain, and fever.[1][6] Most traditional profens are non-selective, inhibiting both COX-1 and COX-2. This dual inhibition is responsible for both their therapeutic effects (primarily through COX-2 inhibition) and their principal side effects, such as gastrointestinal irritation (due to COX-1 inhibition).[1][5]

Signaling Pathway of Cyclooxygenase Inhibition

The following diagram illustrates the arachidonic acid cascade and the role of COX enzymes, highlighting the point of intervention by arylpropanoic acid derivatives.

Quantitative Biological Activities of Arylpropanoic Acid Derivatives

The biological activities of arylpropanoic acid derivatives are quantitatively assessed through various in vitro and in vivo assays. The following tables summarize key data for prominent derivatives and their analogues.

Table 1: Anti-inflammatory and COX Inhibitory Activity

| Compound | Assay | Target | IC50 (µM) | % Inhibition | Reference |

| Ibuprofen | In vitro | COX-1 | 12.9 | - | [7] |

| COX-2 | 31.4 | - | [7] | ||

| In vivo (Carrageenan-induced paw edema) | - | - | 76% (reduction in PGE2) | [8] | |

| Naproxen | In vitro | COX-1 | 0.34 | - | [9] |

| COX-2 | 0.18 | - | [9] | ||

| Ketoprofen | In vitro | COX-1 | - | - | |

| COX-2 | - | - | |||

| (E)-2-(4-isobutylphenyl)-N′-(4-oxopentan-2-ylidene)propane hydrazide (IA) | In vitro | COX-1 | 10.2 | - | [7] |

| COX-2 | 3.6 | - | [7] | ||

| MAS-1696 (Naproxen-Guaiacol Chimera) | In vitro | COX-1 | - | - | [10] |

| COX-2 | - | - | [10] | ||

| Ibuprofen Derivatives (Amide) | In vitro (Albumin denaturation) | - | 69.34 (egg), 81.50 (human) | - | [11] |

| 2-(4-(((4-Methyl-4H-1,2,4-triazol-3-yl)thio)methyl)phenyl)propanoic acid | In vitro | COX-1 | - | 45.6% | [12] |

| COX-2 | - | 65.2% | [12] | ||

| 2-(3-benzoyl phenyl)propanohydroxamic acid | In vivo (Carrageenan-induced paw edema) | - | - | More potent than ketoprofen | [13] |

Table 2: Anticancer Activity

| Compound | Cell Line | IC50 (µM) | % Growth Inhibition | Reference |

| Ketoprofen carboranyl analogue (6) | A375 (Melanoma) | ~20 | - | [14] |

| Caco-2 (Colon) | - | Significant cytostatic effect | [14] | |

| HeLa (Cervical) | - | Significant cytostatic effect | [14] | |

| Ketoprofen-derived amides (4e, 4g) | MCF-7 (Breast) | 0.01 ± 0.002 (4e) | 100% (4e, 4g) | [15] |

| 2-(3-benzoyl phenyl)propanohydroxamic acid | 60 human tumor cell lines | - | 1-23% at 10 µM | [13] |

| Naproxen-imidazole derivative (11) | A549 (Lung) | 9.4 | - | [16] |

| BxPC3 (Pancreatic) | 18.3 | - | [16] |

Table 3: Antibacterial and Antifungal Activity

| Compound/Derivative Class | Microorganism | MIC (µg/mL or pMIC) | Reference |

| Propionic acid derivatives | S. aureus | pMICsa: 1.61 (compound 15) | [17] |

| E. coli | pMICec: 1.61 (compound 15) | [17] | |

| B. subtilis | pMICbs: 1.72 (compound 19) | [17] | |

| C. albicans | pMICca: 1.83 (compound 10) | [17] | |

| A. niger | pMICan: 1.93 (compound 10) | [17] | |

| Baylis-Hillman adducts of 3-hydroxy-2-methylene-3-phenyl propionic acid | Various bacteria | Potent antibacterial activity | [18] |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of arylpropanoic acid derivatives. Below are protocols for key experiments cited in the literature.

Synthesis of Arylpropanoic Acid Derivatives

General Procedure for the Synthesis of 2-Arylpropionic Acids via Heck Reaction and Carbonylation:

This two-step, one-pot procedure is a versatile method for synthesizing various 2-aryl propionic acids.[2]

-

Heck Reaction:

-

Carbonylation:

General Procedure for the Synthesis of Ibuprofen Hydrazone Derivatives:

-

Esterification of Ibuprofen:

-

React ibuprofen with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to form ibuprofen ethyl ester.[19]

-

-

Hydrazide Formation:

-

Hydrazone Synthesis:

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[20][21]

-

Animal Model: Wistar or Sprague-Dawley rats are typically used.[22]

-

Induction of Edema:

-

Drug Administration:

-

Measurement of Paw Edema:

-

Data Analysis:

-

The degree of edema is calculated as the difference in paw volume before and after carrageenan injection.[20]

-

The percentage inhibition of edema by the test compound is calculated relative to the control group that received only the vehicle.

-

In Vitro COX Inhibition Assay

This assay determines the potency and selectivity of a compound in inhibiting COX-1 and COX-2 enzymes.

General Protocol (Colorimetric/Fluorometric):

-

Reagent Preparation:

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.[24][25]

-

Add the test compound dilutions or vehicle control to the wells and pre-incubate to allow for inhibitor binding.[24]

-

Initiate the enzymatic reaction by adding the substrate, arachidonic acid.[24]

-

After a specific incubation time, stop the reaction (e.g., with HCl).[24]

-

-

Detection:

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[24]

-

LC-MS/MS-Based Assay:

This method offers high sensitivity and specificity for quantifying prostaglandin products.

-

Enzyme Reaction: The initial steps of enzyme incubation with the inhibitor and initiation with arachidonic acid are similar to the colorimetric/fluorometric assay.[26]

-

Sample Preparation: After stopping the reaction, the samples are prepared for LC-MS/MS analysis, which may involve protein precipitation and solid-phase extraction.

-

LC-MS/MS Analysis: The amount of a specific prostaglandin (e.g., PGE2) is quantified using a liquid chromatography-tandem mass spectrometry system.[26]

-

Data Analysis: IC50 values are determined by plotting the prostaglandin concentration against the inhibitor concentration.[26]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical workflows for the synthesis and evaluation of arylpropanoic acid derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. sysrevpharm.org [sysrevpharm.org]

- 6. Frontiers | Arachidonic Acid Metabolism Pathway Is Not Only Dominant in Metabolic Modulation but Associated With Phenotypic Variation After Acute Hypoxia Exposure [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Computational Design, Synthesis, and Pharmacological Evaluation of Naproxen-Guaiacol Chimera for Gastro-Sparing Anti-Inflammatory Response by Selective COX2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Carboranyl Analogues of Ketoprofen with Cytostatic Activity against Human Melanoma and Colon Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 19. researchgate.net [researchgate.net]

- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 22. bio-protocol.org [bio-protocol.org]

- 23. inotiv.com [inotiv.com]

- 24. benchchem.com [benchchem.com]

- 25. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 26. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-(4-Ethylphenyl)-2-methylpropanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-(4-Ethylphenyl)-2-methylpropanoic acid, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on its chemical structure and established principles of NMR, IR, and MS spectroscopy. Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet (broad) | 1H | -COOH |

| ~7.25 | Doublet | 2H | Ar-H |

| ~7.15 | Doublet | 2H | Ar-H |

| ~2.65 | Quartet | 2H | -CH₂-CH₃ |

| ~1.55 | Singlet | 6H | -C(CH₃)₂ |

| ~1.20 | Triplet | 3H | -CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~180 | -COOH |

| ~145 | Ar-C (quaternary) |

| ~142 | Ar-C (quaternary) |

| ~128 | Ar-CH |

| ~126 | Ar-CH |

| ~46 | -C(CH₃)₂ |

| ~28 | -CH₂-CH₃ |

| ~25 | -C(CH₃)₂ |

| ~15 | -CH₂-CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| 3050-3020 | Medium | C-H stretch (Aromatic) |

| 2970-2850 | Medium-Strong | C-H stretch (Aliphatic) |

| 1710-1680 | Strong | C=O stretch (Carboxylic Acid, conjugated)[1][2][3][4] |

| 1610, 1510 | Medium | C=C stretch (Aromatic ring) |

| 1410-1395 | Medium | O-H bend |

| 1320-1210 | Strong | C-O stretch[2] |

| 950-910 | Broad, Medium | O-H bend (out-of-plane)[2] |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 192 | Moderate | [M]⁺ (Molecular Ion) |

| 177 | High | [M - CH₃]⁺ |

| 147 | High | [M - COOH]⁺ |

| 119 | High | [M - C(CH₃)₂COOH]⁺ (Benzylic cation) |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve 5-25 mg of solid this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[5]

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

-

Filter the solution to remove any particulate matter, which can degrade the quality of the NMR spectrum.[6]

-

Transfer the clear solution into a clean, dry 5 mm NMR tube.[5][6]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[5]

2. ¹H and ¹³C NMR Acquisition:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to achieve homogeneity and improve spectral resolution.

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. A larger number of scans and a suitable relaxation delay are generally required due to the low natural abundance of the ¹³C isotope.

3. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[6]

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Perform baseline correction to ensure accurate integration and peak picking.

Infrared (IR) Spectroscopy

1. Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent (e.g., dichloromethane or acetone).[7]

-

Place a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[7]

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[7]

2. IR Spectrum Acquisition:

-

Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty spectrometer to subtract atmospheric and instrumental interferences.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

3. Data Analysis:

-

Identify the characteristic absorption bands and their corresponding wavenumbers.

-

Correlate the observed bands with the functional groups present in the molecule.

Mass Spectrometry (MS)

1. Sample Introduction and Ionization (Electron Ionization - EI):

-

Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, typically through a direct insertion probe or after separation by gas chromatography (GC).

-

The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).[8]

-

This bombardment causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and various fragment ions.[8]

2. Mass Analysis:

-

The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

3. Detection and Spectrum Generation:

-

A detector measures the abundance of each ion at a specific m/z value.

-

The resulting data is plotted as a mass spectrum, which shows the relative intensity of each ion as a function of its m/z.

4. Data Analysis:

-

Identify the molecular ion peak to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern to deduce the structure of the molecule by identifying the stable carbocations and neutral losses.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification of an organic compound like this compound.

Caption: Workflow for Spectroscopic Identification of an Organic Compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. echemi.com [echemi.com]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Mass Spectrometry [www2.chemistry.msu.edu]

Solubility and physical constants of 2-(4-Ethylphenyl)-2-methylpropanoic acid

An In-depth Technical Guide on the Solubility and Physical Constants of 2-(4-Ethylphenyl)-2-methylpropanoic acid

Introduction

This compound is an organic compound with the chemical formula C₁₂H₁₆O₂.[1] It belongs to the class of carboxylic acids, specifically a substituted propanoic acid. This compound is of interest to researchers and professionals in drug development and chemical synthesis, often utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2][3] Understanding its physicochemical properties, such as solubility and other physical constants, is crucial for its application in reaction chemistry, formulation development, and pharmacokinetic profiling. This guide provides a detailed overview of these properties, along with the experimental methodologies used for their determination.

Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 2-(4-ethylphenyl)propanoic acid | PubChem |

| CAS Number | 1247119-83-0 | Biosynth[3], Sigma-Aldrich[4] |

| Molecular Formula | C₁₂H₁₆O₂ | Biosynth[3], precisionFDA[1] |

| Molecular Weight | 192.26 g/mol | Biosynth[3], Sigma-Aldrich[4] |

| SMILES | CCC1=CC=C(C=C1)C(C)(C)C(=O)O | Biosynth[3] |

Physical and Chemical Constants

The following table summarizes key physical and chemical constants for this compound. It is important to note that many of the available data points are computationally predicted rather than experimentally determined.

| Property | Value | Method | Source |

| logP (Octanol/Water) | 2.437 | Calculated (Crippen Method) | Cheméo[5] |

| Water Solubility (log₁₀S) | -2.56 (mol/L) | Calculated (Crippen Method) | Cheméo[5] |

| pKa | 4.32 ± 0.11 | Predicted (for the related compound 2-(4-ethyl-3-iodophenyl)-2-Methylpropanoic acid) | ChemicalBook[6] |

| Boiling Point (Tboil) | 588.63 K | Calculated (Joback Method) | Cheméo[5] |

| Melting Point (Tfus) | 376.19 K | Calculated (Joback Method) | Cheméo[5] |

| Critical Temperature (Tc) | 785.43 K | Calculated (Joback Method) | Cheméo[5] |

| Critical Pressure (Pc) | 3103.64 kPa | Calculated (Joback Method) | Cheméo[5] |

Experimental Protocols

Detailed and accurate determination of physicochemical properties is fundamental in chemical research. The following sections describe standard experimental protocols for measuring solubility, pKa, and logP.

Solubility Determination

The solubility of an organic compound can be qualitatively and quantitatively determined through various methods. A common approach involves equilibrium solubility measurements.

Protocol: Shake-Flask Method

-

Preparation: An excess amount of the solid this compound is added to a known volume of the solvent (e.g., water, buffer at a specific pH, or an organic solvent) in a sealed, thermostatted vessel.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, the suspension is allowed to stand, or it is centrifuged/filtered to separate the saturated solution from the excess solid. Care must be taken to avoid temperature changes during this step.

-

Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

-

Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

The general principle "like dissolves like" is a useful guideline; the positive logP value of this compound suggests it will have low solubility in water but higher solubility in non-polar organic solvents.[7]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a highly precise and common method for its determination.[8]

Protocol: Potentiometric Titration

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility. The initial concentration should be accurately known (e.g., 10⁻⁴ M).[8]

-

Titration Setup: A calibrated pH electrode is immersed in the sample solution, which is stirred continuously. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant and is added in small, precise increments using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant. The titration continues until well past the equivalence point.

-

Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The equivalence point is identified as the point of maximum slope on the curve (the inflection point).[8]

-

pKa Calculation: The pKa is determined from the pH at the half-equivalence point. According to the Henderson-Hasselbalch equation, at this point, the concentration of the acid is equal to the concentration of its conjugate base, and thus pH = pKa.

Caption: Workflow for pKa Determination by Potentiometric Titration.

logP Determination